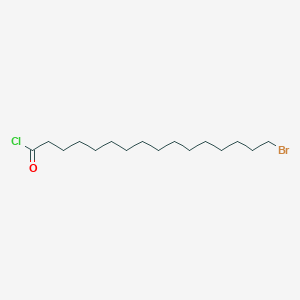

16-Bromohexadecanoyl chloride

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

73782-15-7 |

|---|---|

分子式 |

C16H30BrClO |

分子量 |

353.8 g/mol |

IUPAC 名称 |

16-bromohexadecanoyl chloride |

InChI |

InChI=1S/C16H30BrClO/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1-15H2 |

InChI 键 |

OHOKQIKLENCZIP-UHFFFAOYSA-N |

规范 SMILES |

C(CCCCCCCC(=O)Cl)CCCCCCCBr |

产品来源 |

United States |

Advanced Synthetic Methodologies for 16 Bromohexadecanoyl Chloride

Established Halogenation Routes for Carboxylic Acid Derivatives

The conversion of carboxylic acids to their corresponding acyl chlorides is a fundamental transformation in organic chemistry. Several reagents are effective for this purpose, with thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃) being the most common. chemguide.co.uklibretexts.org

Thionyl chloride is often the reagent of choice due to the convenient removal of byproducts. chemguide.co.ukmasterorganicchemistry.com The reaction between a carboxylic acid and thionyl chloride produces the acyl chloride, along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which can be easily removed from the reaction mixture. khanacademy.orgyoutube.com This simplifies the purification of the desired acyl chloride. libretexts.org

Phosphorus pentachloride reacts with carboxylic acids to yield the acyl chloride and phosphorus oxychloride (POCl₃). chemguide.co.uklibretexts.org Phosphorus trichloride also converts carboxylic acids to acyl chlorides, with phosphorous acid (H₃PO₃) as a byproduct. chemguide.co.uklibretexts.org In both cases, the acyl chloride is typically isolated by fractional distillation. chemguide.co.uklibretexts.org

These established methods provide a reliable foundation for the synthesis of acyl chlorides from a wide range of carboxylic acids, including long-chain fatty acid derivatives.

Derivation from ω-Functionalized Long-Chain Fatty Acids

The synthesis of 16-bromohexadecanoyl chloride specifically relies on starting materials that are already functionalized at the terminal (ω) position of a sixteen-carbon fatty acid chain.

The most direct route to this compound is from its corresponding carboxylic acid, 16-bromohexadecanoic acid. bioone.orgsigmaaldrich.com This precursor contains the necessary sixteen-carbon chain with a terminal bromine atom. nih.gov The conversion of the carboxylic acid group to an acyl chloride can be efficiently achieved using standard halogenating agents.

Thionyl chloride is a commonly used reagent for this transformation. bioone.org The reaction involves heating 16-bromohexadecanoic acid with thionyl chloride, which effectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom to form the acyl chloride. This method is advantageous as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and easily removed. chemguide.co.ukyoutube.com

Detailed research has demonstrated the utility of this compound synthesized via this method in the preparation of various compounds. For instance, it has been used in the synthesis of methacrylate-tethered analogs of laser dyes and in the N-acylation of amines to produce potential anticancer agents. nih.govbioone.org

Table 1: Synthesis of this compound from 16-Bromohexadecanoic Acid

| Starting Material | Reagent | Key Transformation | Reference |

|---|---|---|---|

| 16-Bromohexadecanoic Acid | Thionyl Chloride (SOCl₂) | Carboxylic acid to acyl chloride | bioone.org |

An alternative synthetic strategy begins with 16-hydroxyhexadecanoic acid, also known as juniperic acid. nih.gov This approach requires a two-step process: first, the conversion of the terminal hydroxyl group to a bromide, and second, the conversion of the carboxylic acid group to an acyl chloride.

The initial step involves the bromination of the primary alcohol. While various methods exist for converting alcohols to alkyl bromides, a common approach for a similar transformation involves the use of reagents like N-bromosuccinimide (NBS). researchgate.net This would convert 16-hydroxyhexadecanoic acid into 16-bromohexadecanoic acid.

Table 2: Two-Step Synthesis from 16-Hydroxyhexadecanoic Acid

| Step | Starting Material | Reagent (Example) | Intermediate/Product | Key Transformation |

|---|---|---|---|---|

| 1 | 16-Hydroxyhexadecanoic Acid | N-Bromosuccinimide (NBS) | 16-Bromohexadecanoic Acid | Alcohol to alkyl bromide |

| 2 | 16-Bromohexadecanoic Acid | Thionyl Chloride (SOCl₂) | This compound | Carboxylic acid to acyl chloride |

Elucidation of Derivatization Chemistry and Functionalization Strategies Employing 16 Bromohexadecanoyl Chloride

N-Acylation Reactions with Amine-Containing Substrates

16-Bromohexadecanoyl chloride is a highly reactive acylating agent, readily undergoing nucleophilic attack by the lone pair of electrons on amine-containing substrates. This reactivity is central to the synthesis of a variety of N-acyl amides and their derivatives, which have applications in diverse fields, including pharmacology and materials science. The general mechanism involves the addition of the amine to the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion, resulting in the formation of a stable amide bond.

Synthesis of N-Acyl Amides and Related Analogues, such as N-(16-bromohexadecanoyl)ethanolamine

A notable example of N-acylation using a related precursor is the synthesis of N-(16-bromohexadecanoyl)ethanolamine. While direct acylation with this compound is feasible, a common reported synthesis involves the activation of 16-bromohexadecanoic acid. In a typical procedure, 16-bromohexadecanoic acid is activated with methyl chloroformate in the presence of triethylamine. This is followed by the addition of ethanolamine (B43304) to yield the desired N-(16-bromohexadecanoyl)ethanolamine. This compound serves as a precursor for further chemical modifications, such as the introduction of radioisotopes for imaging applications.

| Reactant 1 | Reactant 2 | Reagents | Product |

| 16-Bromohexadecanoic acid | Ethanolamine | Methyl chloroformate, Triethylamine | N-(16-bromohexadecanoyl)ethanolamine |

Esterification and Prodrug Linkage Methodologies

The reactivity of this compound extends to esterification reactions with hydroxyl-containing compounds. This strategy is particularly valuable in medicinal chemistry for the development of prodrugs, where a lipophilic acyl chain is covalently attached to a parent drug molecule to modify its pharmacokinetic properties, such as solubility, stability, and cellular uptake.

Esterification with Hydroxyl-Containing Compounds, including Paliperidone derivatives (e.g., 16-bromopalmitate of Paliperidone)

An important application of this compound is in the synthesis of long-acting injectable antipsychotic prodrugs. For instance, the esterification of paliperidone, a drug used in the treatment of schizophrenia, at its hydroxyl group with this compound yields the 16-bromopalmitate of Paliperidone. wikipedia.org This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), in a suitable organic solvent like dichloromethane. wikipedia.org The resulting prodrug exhibits increased lipophilicity, allowing for its formulation into a long-acting injectable suspension.

| Reactant 1 | Reactant 2 | Reagents/Catalysts | Product |

| Paliperidone | This compound | Potassium carbonate, 4-dimethylaminopyridine | 16-bromopalmitate of Paliperidone |

Covalent Conjugation to Pharmaceutical Agents for Enhanced Delivery (e.g., 2'-(2-bromohexadecanoyl)-docetaxel)

The covalent attachment of a bromo-functionalized long-chain fatty acid to a potent anticancer drug, such as docetaxel (B913), is a strategy employed to enhance its therapeutic efficacy. While the specific use of this compound is not explicitly detailed in readily available literature, a closely related analogue, 2-bromohexadecanoic acid, has been successfully conjugated to the 2'-hydroxyl group of docetaxel. nih.gov This esterification is typically achieved using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). nih.gov The resulting prodrug, 2'-(2-bromohexadecanoyl)-docetaxel, demonstrates increased lipophilicity, which can lead to improved drug loading in lipid-based nanoparticle delivery systems. nih.gov

Specialized Coupling and Functional Group Interconversion Strategies

The presence of both a reactive acyl chloride and a terminal alkyl bromide in this compound opens up avenues for a variety of specialized coupling and functional group interconversion reactions. These transformations allow for the construction of more complex molecular architectures and the introduction of diverse functionalities.

While specific examples of cross-coupling reactions directly involving the acyl chloride moiety of this compound are not extensively documented in readily available literature, the principles of well-established palladium-catalyzed reactions such as Stille and Sonogashira couplings are applicable. These reactions typically involve the coupling of an organometallic reagent with an organic halide. In the context of this compound, the acyl chloride could potentially participate in such couplings to form ketones.

More commonly, the terminal bromide serves as a reactive site for functional group interconversions. A classic example is the Finkelstein reaction, an SN2 process where the bromide is displaced by another halide, such as iodide, by treatment with sodium iodide in acetone. wikipedia.orgorganic-chemistry.orgnih.gov This conversion to the corresponding iodo-derivative can enhance reactivity in subsequent coupling reactions.

Another important functional group interconversion is the substitution of the bromide with an azide (B81097) group (N3) by reacting with sodium azide. masterorganicchemistry.com The resulting acyl azide can then be used in various "click chemistry" reactions or be reduced to a primary amine, providing a versatile synthetic handle for further derivatization.

| Reaction Type | Reagents | Resulting Functional Group |

| Finkelstein Reaction | Sodium Iodide (NaI) | Alkyl Iodide |

| Azide Substitution | Sodium Azide (NaN₃) | Alkyl Azide |

Enamine-Mediated Chain Elongation and ω-Functionalization, specifically for ω-hydroxy acid synthesis (e.g., 16-hydroxyhexadecanoic acid)

The synthesis of ω-hydroxy acids, such as 16-hydroxyhexadecanoic acid, can be achieved through a multi-step process that utilizes the reactivity of this compound in a Stork enamine alkylation-acylation type reaction. This method allows for the extension of a carbon chain and the subsequent introduction of a hydroxyl group at the terminus.

Acylation of an Enamine: An enamine, formed from a ketone or aldehyde and a secondary amine, acts as a nucleophile and reacts with the electrophilic acyl chloride of this compound.

Hydrolysis: The resulting acylated iminium salt is hydrolyzed to yield a β-dicarbonyl compound, which still contains the terminal bromo group.

Reduction and Hydrolysis/Decarboxylation: The keto group is reduced, and the bromo group is converted to a hydroxyl group, followed by a final hydrolysis and decarboxylation step to yield the desired ω-hydroxy acid.

A plausible reaction scheme for the synthesis of 16-hydroxyhexadecanoic acid using this methodology is outlined below. The reaction begins with the formation of an enamine from cyclohexanone (B45756) and morpholine.

Step 1: Acylation of 1-morpholinocyclohexene with this compound

The enamine, 1-morpholinocyclohexene, serves as a nucleophilic partner in the reaction with this compound. The reaction proceeds via nucleophilic acyl substitution, where the enamine attacks the carbonyl carbon of the acyl chloride, leading to the formation of an acylated iminium salt.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 1-morpholinocyclohexene | This compound | 2-(16-bromohexadecanoyl)cyclohexanone iminium salt | Nucleophilic Acyl Substitution |

Step 2: Hydrolysis to 2-(16-bromohexadecanoyl)cyclohexanone

The iminium salt intermediate is then subjected to acidic hydrolysis. This step cleaves the enamine moiety, regenerating the cyclohexanone ring now substituted at the α-position with the 16-bromohexadecanoyl chain.

| Reactant | Product | Reagents |

| 2-(16-bromohexadecanoyl)cyclohexanone iminium salt | 2-(16-bromohexadecanoyl)cyclohexanone | Aqueous Acid (e.g., HCl) |

Step 3: Conversion to 16-hydroxyhexadecanoic acid

The final transformation of 2-(16-bromohexadecanoyl)cyclohexanone to 16-hydroxyhexadecanoic acid involves a sequence of reactions. First, the terminal bromo group is converted to a hydroxyl group, typically via nucleophilic substitution with a hydroxide (B78521) source. Subsequently, the β-diketone is cleaved under basic conditions, followed by acidification to yield the final ω-hydroxy acid. A common method for such a cleavage is the haloform reaction, although other hydrolytic cleavages can also be employed.

| Intermediate | Final Product | Key Transformation Steps |

| 2-(16-bromohexadecanoyl)cyclohexanone | 16-hydroxyhexadecanoic acid | 1. Nucleophilic substitution of -Br with -OH. 2. Basic cleavage of the β-diketone. 3. Acidification. |

This enamine-based strategy provides a controlled method for carbon chain elongation and terminal functionalization, representing a valuable synthetic route to long-chain ω-hydroxy acids.

Derivatization for Polyethylene (B3416737) Glycol (PEG) Moieties

The functionalization of polyethylene glycol (PEG) is a widely employed strategy to modify the physicochemical properties of molecules, particularly in the field of bioconjugation and drug delivery. This compound can be used to attach a long hydrophobic alkyl chain with a terminal bromo group to the hydroxyl termini of PEG, creating a PEG-lipid conjugate. This process is typically achieved through an esterification reaction.

The reaction involves the nucleophilic attack of the terminal hydroxyl group(s) of PEG on the electrophilic carbonyl carbon of this compound. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme: Esterification of PEG with this compound

PEG-(OH)n + n Cl-CO-(CH2)15-Br → PEG-(O-CO-(CH2)15-Br)n + n HCl

(where n is 1 for mono-functional PEG or 2 for di-functional PEG)

The resulting PEG derivative possesses a hydrophobic lipid tail with a reactive bromide at its terminus. This terminal bromide can be further functionalized through nucleophilic substitution reactions, allowing for the attachment of various moieties such as targeting ligands, fluorescent probes, or other polymers.

| PEG Reactant | Acylating Agent | Product | Catalyst/Base |

| Polyethylene glycol (e.g., PEG-2000) | This compound | PEG-bis(16-bromohexadecanoate) | Pyridine (B92270) or Triethylamine |

The reaction conditions for the esterification of PEG with acyl chlorides are crucial for achieving high yields and minimizing side reactions. The choice of solvent, temperature, and base plays a significant role in the reaction outcome.

Applications in Contemporary Medicinal and Pharmaceutical Chemistry Research

Design and Synthesis of Novel Biologically Active Compounds

The reactivity of the acyl chloride group makes 16-bromohexadecanoyl chloride a valuable reagent for creating covalent linkages, primarily amides and esters, to introduce a 16-carbon lipid chain into target molecules. This lipophilic tail is crucial for modulating the biological activity of various compounds, particularly those interacting with lipid signaling pathways.

This compound is a key precursor for the synthesis of ceramide analogs and modulators of the sphingolipid pathway. Ceramide, a central molecule in sphingolipid metabolism, features a fatty acid chain linked via an amide bond to a sphingoid base. The length of this N-acyl chain is a critical determinant of its biological function. Specifically, C16-ceramide has been implicated in regulating cancer cell death. nih.govnih.gov

In the development of novel ceramidase inhibitors, such as analogs of D-e-MAPP and B13, the N-acyl chain is a primary site of modification to alter physicochemical properties and cellular targeting. nih.gov The synthesis of these analogs involves the acylation of a sphingoid-like backbone. This compound can be used to introduce the 16-carbon chain required for mimicking natural C16-ceramide, whose levels are closely correlated with the cytotoxic effects of these inhibitors in cancer cells. nih.gov Research on analogs of B13 has shown a linear relationship between the increase in endogenous C16-ceramide and the inhibition of MCF7 cell growth. nih.gov The terminal bromine on the acyl chain also provides a reactive handle for introducing further functionalities, such as cationic groups, to create mitochondriotropic or lysosomotropic agents that act on specific cellular compartments. nih.govnih.gov

The acyl chloride group is readily used in acylation reactions to form amides and esters, which are ubiquitous functional groups in pharmaceuticals. ajchem-a.comkhanacademy.org This reactivity allows for the covalent attachment of the bromohexadecanoyl moiety to various drug scaffolds, thereby modifying their properties.

A significant example is in the development of anticancer agents. The chemotherapeutic drug docetaxel (B913) (DX) has been modified by esterification with a bromo-lipid chain to enhance its therapeutic profile. nih.govnih.gov Specifically, the lipid conjugate 2'-(2-bromohexadecanoyl)-docetaxel (2-Br-C16-DX) was synthesized to improve drug loading and retention within lipid-based delivery systems. nih.govnih.govresearchgate.net This ester prodrug was designed to be hydrolyzable by cellular esterases, allowing for the controlled release of the active docetaxel molecule within the target tissue. nih.govnih.gov While the conjugate itself is less potent than unmodified docetaxel, its formulation within a delivery system leads to significantly higher cytotoxicity compared to the free conjugate. nih.govresearchgate.net This strategy of creating ester derivatives is a common approach in medicinal chemistry to produce prodrugs with improved pharmacokinetic properties. mdpi.com

Advancement of Drug Delivery Systems through Lipid Conjugation

Lipid-drug conjugates (LDCs) are a class of prodrugs where a drug molecule is covalently linked to a lipid moiety. researchgate.netnih.gov This strategy is employed to increase the lipophilicity of a drug, thereby improving its compatibility with lipid-based nanocarriers and enhancing its pharmacokinetic profile.

The synthesis of 2'-(2-bromohexadecanoyl)-docetaxel (2-Br-C16-DX) is a prime example of creating a lipid-drug conjugate for improved formulation in nanoparticles. nih.gov The increased lipophilicity of the conjugate enhances its loading, entrapment, and retention in oil-filled lipid nanoparticles (NPs). nih.govresearchgate.net The 2-Br-C16-DX conjugate was successfully encapsulated in these nanoparticles with an entrapment efficiency of 56.8%. nih.govresearchgate.net

In vitro studies demonstrated that the conjugate-loaded nanoparticles exhibited good retention in mouse plasma, with an initial burst release of approximately 45%, followed by no significant additional release over 8 hours. nih.govresearchgate.net The ester bond of the conjugate is designed to be susceptible to hydrolysis by esterases, allowing for the gradual release of the parent drug, docetaxel. nih.gov This sustained release mechanism is expected to prolong the exposure of the drug in vivo. nih.gov

The formulation of the 2-Br-C16-DX prodrug within oil-filled nanoparticles serves as a long-circulating reservoir, leading to a dramatically improved pharmacokinetic profile compared to the standard docetaxel formulation (Taxotere). nih.gov This approach significantly enhances the bioavailability and tumor accumulation of the drug. researchgate.net

In vivo studies revealed that the area under the curve (AUC), a measure of total drug exposure, for the nanoparticle-formulated 2-Br-C16-DX was approximately 100-fold higher than that of docetaxel administered as Taxotere. nih.govresearchgate.net Furthermore, the nanoparticle formulation of the prodrug improved the AUC of the released, active docetaxel by 4.3-fold compared to Taxotere. nih.govresearchgate.net This prolonged circulation and high concentration resulted in a 10-fold higher accumulation of the 2-Br-C16-DX conjugate and a 1.5-fold higher accumulation of released docetaxel in tumors compared to the standard formulation. nih.govnih.govresearchgate.net This enhanced tumor accumulation, driven by the enhanced permeability and retention (EPR) effect, led to markedly greater anticancer efficacy and survival benefits in preclinical models of breast cancer. nih.govnih.gov

Pharmacokinetic Profile Comparison

| Parameter | Taxotere® (Docetaxel) | 2-Br-C16-DX Nanoparticles | Fold Increase |

| Plasma AUC (Total Drug) | Baseline | ~100x higher (conjugate) | 100 |

| Plasma AUC (Free Docetaxel) | Baseline | 4.3x higher | 4.3 |

| Tumor Accumulation (Conjugate) | N/A | 10x higher than Taxotere | 10 |

| Tumor Accumulation (Free Docetaxel) | Baseline | 1.5x higher | 1.5 |

This table summarizes comparative data on drug exposure and tumor accumulation based on preclinical studies. nih.govnih.govresearchgate.net

Contributions to Molecular Imaging and Biochemical Probe Development

Synthesis of Precursors for Radiopharmaceuticals

The chemical versatility of 16-bromohexadecanoyl chloride makes it an ideal precursor for the synthesis of various radiopharmaceuticals. The acyl chloride functional group provides a ready handle for conjugation to different molecular scaffolds, while the terminal bromine atom serves as a convenient site for the introduction of a radiolabel, most notably the positron-emitting isotope Fluorine-18 (B77423).

Development of Fluorine-18 Labeled Probes for Positron Emission Tomography (PET) (e.g., N-(16-18F-Fluorohexadecanoyl)ethanolamine, 18F-FHEA)

A significant application of this compound is in the synthesis of precursors for Fluorine-18 labeled probes for Positron Emission Tomography (PET), a powerful in vivo imaging technique. A notable example is the development of N-(16-18F-Fluorohexadecanoyl)ethanolamine (18F-FHEA) nih.gov. The synthesis of the radiolabeled probe involves a multi-step process that begins with the bromo-functionalized acyl chloride.

The initial step involves the reaction of this compound with a protected form of ethanolamine (B43304), such as N-(tert-butoxycarbonyl)ethanolamine, to form an amide linkage. This is followed by the crucial radiolabeling step, where the terminal bromine atom is displaced by [18F]fluoride. Subsequent deprotection of the ethanolamine moiety yields the final PET probe, 18F-FHEA.

This probe is designed to act as a substrate for enzymes involved in the metabolism of N-acylethanolamines, a class of lipid signaling molecules. One such key enzyme is fatty acid amide hydrolase (FAAH) nih.gov. The ability to image the activity of such enzymes in vivo provides valuable insights into various physiological and pathological processes.

Elucidation of Metabolic Pathway Dynamics using Radiolabeled Analogues

Radiolabeled analogues derived from this compound, such as 18F-FHEA, are instrumental in elucidating the dynamics of metabolic pathways. Once administered, these probes are taken up by tissues and enter specific metabolic routes, allowing for the non-invasive visualization and quantification of these processes using PET.

In the case of 18F-FHEA, following its uptake into the brain, it undergoes hydrolysis at the amide bond, a reaction catalyzed by enzymes like FAAH. This enzymatic cleavage releases the 18F-labeled fatty acid, 16-18F-fluorohexadecanoic acid, which is then incorporated into complex lipid pools within the brain nih.gov.

The metabolic fate of the resulting 18F-labeled fatty acid is of particular interest. Studies on analogous even-numbered long-chain fatty acids suggest that they undergo β-oxidation. This metabolic process would lead to the formation of [18F]fluoroacetic acid, which can then enter the citric acid cycle. Importantly, for even-chained fluoroalkanes, significant defluorination is not a primary metabolic route. This metabolic trapping of the radiolabel within cells allows for clear imaging of the initial enzymatic activity.

Integration into Advanced Materials Science and Nanotechnology Research

Functionalization of Organometallic Systems for Electronic Applications

In the pursuit of novel electronic components, the functionalization of organometallic systems is a key area of research. Organometallic compounds, such as ferrocene (B1249389), possess intriguing redox properties that can be harnessed for applications in data storage and molecular electronics. The covalent attachment of long alkyl chains, like the one provided by 16-bromohexadecanoyl chloride, can influence the self-assembly, solubility, and electronic communication of these organometallic centers.

The synthesis of ferrocene derivatives for non-volatile memory devices is an active area of investigation. Ferrocene is an organometallic compound that can be easily oxidized and reduced, making it an excellent candidate for charge storage applications aip.org. The general approach involves attaching ferrocene to a system that can be incorporated into an electronic device. The functionalization of ferrocene with moieties like the 16-bromohexadecanoyl group can enhance the performance and processability of these materials.

A common method for attaching an acyl group to ferrocene is through a Friedel-Crafts acylation reaction. In this reaction, an acyl chloride, such as this compound, reacts with ferrocene in the presence of a Lewis acid catalyst, like aluminum chloride, to form an acylferrocene researchgate.netepa.govnih.gov. The long hexadecanoyl chain would then be covalently bonded to one of the cyclopentadienyl rings of the ferrocene molecule.

The resulting molecule, 16-bromo-1-ferrocenylhexadecan-1-one, would possess several key features beneficial for memory applications. The ferrocene unit acts as the redox-active charge-trapping element. The long alkyl chain can facilitate the formation of well-ordered thin films, a crucial aspect for device fabrication, and also serves to insulate the ferrocene units from one another. The terminal bromine atom offers a site for further chemical modification, allowing for the attachment of the ferrocene derivative to a surface or for its incorporation into a polymer backbone.

While the specific synthesis of a ferrocene derivative using this compound for non-volatile memory devices is not extensively detailed in the available literature, the principles of ferrocene chemistry and molecular memory provide a strong basis for its potential application. The resulting functionalized ferrocene could be incorporated into a metal-insulator-semiconductor (MIS) device structure, where the ferrocene derivative forms a charge-trapping layer. By applying a voltage across the device, electrons can be transferred to or from the ferrocene molecules, representing the "0" and "1" states of a memory bit. The stability of the oxidized and reduced forms of ferrocene leads to the non-volatile nature of the memory, meaning it retains the stored information even when power is removed.

The research in this area is dynamic, with various ferrocene-containing polymers and small molecules being explored for their potential in next-generation data storage technologies rsc.orgcityu.edu.hk. The synthetic versatility of ferrocene, combined with the ability to introduce long-chain functional groups like 16-bromohexadecanoyl, opens up a wide range of possibilities for the design of new materials for advanced electronic applications.

Analytical and Characterization Techniques for 16 Bromohexadecanoyl Chloride Derived Compounds

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise arrangement of atoms within molecules derived from 16-bromohexadecanoyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the carbon-hydrogen framework of molecules derived from this compound.

In a typical ¹H NMR spectrum of a 16-bromohexadecanoyl derivative, distinct signals corresponding to different proton environments are observed. The long polymethylene chain -(CH₂)₁₄- generally appears as a large, complex multiplet in the region of δ 1.2-1.6 ppm. Protons on carbons adjacent to functional groups exhibit characteristic chemical shifts. For instance, the methylene (B1212753) group directly attached to the bromine atom (-CH₂Br) would typically resonate as a triplet around δ 3.4 ppm. The protons on the carbon alpha to the carbonyl group (-CH₂CO-) would appear as a triplet near δ 2.9 ppm, a downfield shift caused by the electron-withdrawing effect of the carbonyl.

¹³C NMR spectroscopy provides complementary information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The carbonyl carbon (C=O) is highly deshielded and appears significantly downfield, often in the range of δ 170-180 ppm. The carbon attached to the bromine atom (C-Br) would be found around δ 33-34 ppm, while the carbons of the long alkyl chain would produce a cluster of signals between δ 22-35 ppm. researchgate.netresearchgate.net The specific chemical shifts can be influenced by the solvent used and the specific derivative being analyzed. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for a Generic 16-Bromohexadecanoyl Derivative (R-CO-(CH₂)₁₄-CH₂Br)

| Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | Multiplicity (¹H NMR) |

| -CH₂ Br | ~ 3.4 | ~ 33-34 | Triplet |

| R-CO-CH₂ - | ~ 2.9 | ~ 35-40 | Triplet |

| -CH₂ - (internal chain) | ~ 1.2-1.6 | ~ 22-32 | Multiplet |

| R-C O- | - | ~ 170-180 | - |

Note: These are approximate values and can vary based on the specific derivative and analytical conditions.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For derivatives of this compound, high-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the confirmation of the molecular formula. researchgate.net The molecular formula for the parent compound, this compound, is C₁₆H₃₀BrClO. wikidata.orgchemicalbook.com

The mass spectrum would show a molecular ion peak [M]⁺. A key feature in the mass spectra of bromine-containing compounds is the isotopic pattern of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for the molecular ion ([M]⁺ and [M+2]⁺), separated by two mass units, which is a characteristic signature for the presence of a single bromine atom.

Fragmentation patterns observed in the mass spectrum can also provide structural information. For example, cleavage at the acyl-oxygen bond or alpha-cleavage next to the carbonyl group are common fragmentation pathways for long-chain acyl compounds.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are vital for separating the desired this compound derivatives from reaction byproducts and starting materials, as well as for assessing the purity of the final product.

Flash Column Chromatography

Flash column chromatography is a widely used preparative technique for the rapid purification of organic compounds. rochester.eduwfu.edu It utilizes a stationary phase, typically silica (B1680970) gel, packed into a column, and a mobile phase (eluent) that is pushed through the column with pressure. orgsyn.org The separation is based on the differential adsorption of the components of the mixture to the stationary phase. wfu.edu

For the purification of this compound derivatives, which are generally non-polar to moderately polar, normal-phase chromatography is common. wfu.edu A non-polar solvent system, such as a mixture of hexanes and ethyl acetate (B1210297), is often employed. rochester.edu The polarity of the eluent is gradually increased to elute compounds with increasing polarity. The progress of the separation is monitored by thin-layer chromatography (TLC). rochester.eduorgsyn.org

Table 2: Typical Parameters for Flash Column Chromatography Purification

| Parameter | Description |

| Stationary Phase | Silica gel (200-300 mesh) researchgate.net |

| Mobile Phase (Eluent) | Mixtures of hexanes and ethyl acetate or petroleum ether and ethyl acetate researchgate.netresearchgate.netrochester.edu |

| Elution Mode | Isocratic or gradient elution orgsyn.org |

| Monitoring | Thin-Layer Chromatography (TLC) rochester.edu |

Gas Chromatography (GC)

Gas chromatography (GC) is an analytical technique used to separate and analyze volatile compounds without decomposition. libretexts.org It is particularly useful for assessing the purity of volatile or semi-volatile derivatives of this compound. The sample is vaporized and carried by an inert gas (carrier gas) through a column. libretexts.org Separation occurs based on the compound's boiling point and its interaction with the stationary phase coating the column.

A typical GC system includes an injector, a heated column in an oven, and a detector. libretexts.org For chlorinated or brominated hydrocarbons, an electron capture detector (ECD) is highly sensitive and can be employed for trace analysis. epa.gov The oven temperature can be programmed to increase during the analysis, allowing for the separation of compounds with a range of boiling points. labtron.com The output, a chromatogram, shows peaks corresponding to each separated compound, with the area of each peak being proportional to the amount of that compound present.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. It is suitable for a wide range of molecules, including those that are non-volatile or thermally unstable, making it applicable to many derivatives of this compound.

For these long-chain aliphatic compounds, reversed-phase HPLC is often the method of choice. In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar. A common mobile phase consists of a mixture of water and an organic solvent like acetonitrile. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is typically used to separate compounds with different polarities. Detection can be achieved using a UV detector, especially if the derivative contains a chromophore, or by coupling the HPLC system to a mass spectrometer (LC-MS) for more definitive identification. sielc.comnih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely utilized analytical technique for assessing the purity and monitoring the progress of reactions involving derivatives of this compound. This chromatographic method separates compounds based on their differential partitioning between a stationary phase, typically silica gel coated on a plate, and a mobile phase, a solvent system that moves up the plate by capillary action. The separation is governed by the polarity of the compounds, the stationary phase, and the mobile phase.

In the context of this compound and its derivatives, TLC is instrumental in verifying the conversion of the starting material and identifying the formation of products. Due to the reactivity of the acyl chloride functional group, which can be prone to hydrolysis on silica gel, it is common practice to analyze a more stable derivative, such as the corresponding methyl ester (methyl 16-bromohexadecanoate), to monitor reaction progress.

The choice of the mobile phase, or eluent, is critical for achieving effective separation. For long-chain fatty acid derivatives, which are generally nonpolar, a nonpolar solvent system is typically employed. A common mobile phase consists of a mixture of petroleum ether and diethyl ether, often with a small amount of acetic acid to ensure sharp, well-defined spots, especially if carboxylic acids are present as impurities.

The position of a compound on the developed TLC plate is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is dependent on the specific TLC system (stationary and mobile phases) and can be used to identify compounds by comparison with standards. For instance, the less polar a compound, the higher its Rf value will be in a normal-phase TLC system.

A hypothetical TLC experiment for monitoring the esterification of this compound to methyl 16-bromohexadecanoate could yield the following results:

Table 1: Hypothetical TLC Data for the Analysis of a Reaction Mixture

| Compound | Hypothetical Rf Value | Observations |

|---|---|---|

| This compound | 0.45 | Starting material spot, may show some streaking due to reactivity with silica. |

| Methyl 16-bromohexadecanoate | 0.65 | Product spot, travels further up the plate due to its slightly lower polarity compared to the acyl chloride and any potential carboxylic acid byproduct. |

| 16-Bromohexadecanoic acid | 0.20 | Potential byproduct of hydrolysis, more polar and thus has a lower Rf value. |

Stationary Phase: Silica gel 60 F254

Mobile Phase: Petroleum ether:Diethyl ether:Acetic acid (85:15:1, v/v/v)

Optical Purity Determination via Polarimetry

Polarimetry is a technique used to measure the optical rotation of a solution containing a chiral compound. This measurement is crucial for determining the optical purity or enantiomeric excess of a sample of a chiral derivative of this compound. Chiral molecules are capable of rotating the plane of plane-polarized light, and the extent and direction of this rotation are characteristic properties of the molecule.

The specific rotation, [α], is a fundamental property of a chiral substance and is defined as the observed angle of optical rotation (α) when plane-polarized light is passed through a sample with a path length (l) of 1 decimeter and a concentration (c) of 1 gram per milliliter. The specific rotation is typically measured at a specific temperature (T) and wavelength (λ), often the sodium D-line (589 nm).

For a hypothetical chiral derivative, such as (R)-2,16-dibromohexadecanoyl chloride, the specific rotation of the pure enantiomer would be a known value. By measuring the observed rotation of a synthesized sample, its optical purity can be calculated. The enantiomeric excess (ee) is a measure of the purity of a chiral sample and is expressed as a percentage. It is calculated using the formula:

ee (%) = (|observed [α]| / |[α] of pure enantiomer|) x 100

For example, if the specific rotation of pure (R)-2,16-dibromohexadecanoyl chloride is known to be +50°, and a synthesized sample exhibits a specific rotation of +45°, the enantiomeric excess would be 90%. This indicates that the sample contains 95% of the (R)-enantiomer and 5% of the (S)-enantiomer.

The following table presents hypothetical polarimetry data for the determination of the optical purity of a sample of (R)-2,16-dibromohexadecanoyl chloride.

Table 2: Hypothetical Polarimetry Data for Optical Purity Determination

| Parameter | Value |

|---|---|

| Chiral Compound | (R)-2,16-dibromohexadecanoyl chloride |

| Specific Rotation of Pure (R)-enantiomer ([α]D20) | +50° |

| Observed Rotation of Sample (αobs) | +40° |

| Concentration (c) | 1.0 g/100 mL in Chloroform |

| Path Length (l) | 1.0 dm |

| Calculated Specific Rotation of Sample ([α]sample) | +40° |

| Calculated Enantiomeric Excess (ee) | 80% |

This data indicates that the synthesized sample of (R)-2,16-dibromohexadecanoyl chloride has an enantiomeric excess of 80%, meaning it is composed of 90% of the (R)-enantiomer and 10% of the (S)-enantiomer.

Future Directions and Emerging Research Avenues for 16 Bromohexadecanoyl Chloride Chemistry

Exploration of Novel Reaction Pathways and Derivatization Strategies

16-Bromohexadecanoyl chloride serves as a versatile bifunctional reagent, possessing two reactive centers: a highly electrophilic acyl chloride and a terminal alkyl bromide. While its primary application has been in acylation reactions, significant potential exists for the exploration of novel reaction pathways and derivatization strategies that leverage its unique chemical architecture.

Current research has demonstrated the utility of this compound in the N-acylation of various amine-containing molecules to create complex derivatives. For instance, it has been employed in the synthesis of novel analogs of D-e-MAPP and B13, which are being investigated as potential anticancer agents. In these syntheses, the acyl chloride group reacts with an amine moiety on the parent molecule, attaching the 16-bromohexadecanoyl chain. The terminal bromine can then be further reacted, for example, by quaternization with a tertiary amine like pyridine (B92270) to introduce a cationic group.

Another established application is in Friedel-Crafts acylation reactions. This compound has been used to acylate aromatic compounds such as pyrene, leading to the formation of long-chain aryl ketones. This strategy is valuable for introducing long alkyl chains onto polycyclic aromatic hydrocarbons, thereby modifying their physical and electronic properties.

Emerging research could focus on exploiting the differential reactivity of the acyl chloride and alkyl bromide moieties. For example, selective reaction of the acyl chloride can be followed by a variety of transformations at the bromide terminus, such as:

Nucleophilic Substitution: The bromide can be displaced by a wide range of nucleophiles, including azides, thiols, and cyanides, to introduce diverse functional groups. This would allow for the creation of a library of terminally functionalized long-chain lipids.

Cross-Coupling Reactions: Palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Stille couplings, could be employed to form new carbon-carbon or carbon-heteroatom bonds at the terminal position. This would enable the synthesis of complex molecules with extended rigid or conjugated systems.

"Click" Chemistry: The terminal bromide can be converted to an azide (B81097), which can then participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This highly efficient and specific reaction is a powerful tool for conjugating the lipid chain to other molecules.

Furthermore, novel pathways could involve reactions that engage both functional groups simultaneously or sequentially in one-pot syntheses, leading to the formation of macrocycles or other complex architectures.

| Reaction Type | Substrate | Product Type | Potential Application |

| N-Acylation | Amines | Amides | Prodrug synthesis, functional biomaterials |

| Friedel-Crafts Acylation | Aromatic compounds | Aryl ketones | Organic electronics, fluorescent probes |

| Nucleophilic Substitution | Azides, Thiols | Azidoalkanes, Thioethers | Bioconjugation, surface modification |

| Cross-Coupling | Boronic acids, Alkynes | Alkylated aromatics, Alkynyl lipids | Molecular wires, functional polymers |

Untapped Bioconjugation Opportunities in Chemical Biology

The bifunctional nature of this compound makes it a promising tool for bioconjugation in chemical biology. The long hydrocarbon chain can mimic natural lipids and facilitate interactions with cell membranes or hydrophobic pockets of proteins, while the terminal bromide provides a handle for covalent attachment to biomolecules.

One of the key untapped opportunities lies in the development of targeted drug delivery systems. The acyl chloride can be used to attach the lipid chain to a therapeutic agent containing a suitable nucleophile (e.g., an amine or hydroxyl group). The resulting lipophilic prodrug could exhibit enhanced cell membrane permeability and bioavailability. The terminal bromide could then be used to attach a targeting ligand, such as a peptide or antibody fragment, that directs the drug to specific cells or tissues.

Another promising area is the development of novel molecular probes for studying biological processes. For example, this compound can be used to attach a lipid tail to a fluorophore or a biotin tag. These lipidated probes could be used to study lipid-protein interactions, membrane dynamics, or to identify and isolate lipid-binding proteins. The synthesis of methacrylate-tethered analogs of laser dyes has been explored, where this compound is a potential precursor for creating functionalized dyes.

Furthermore, this compound can be utilized in the construction of synthetic biological systems. For instance, it could be used to anchor proteins or enzymes to lipid bilayers, creating functionalized liposomes or artificial cells. The terminal bromide could be converted to a thiol, which can then be used for maleimide-based ligation to cysteine residues on proteins.

| Bioconjugation Strategy | Biomolecule Target | Potential Application |

| Prodrug Synthesis | Drugs with amine/hydroxyl groups | Targeted drug delivery, improved pharmacokinetics |

| Molecular Probe Development | Fluorophores, Biotin | Imaging of cellular membranes, protein-lipid interaction studies |

| Protein Lipidation | Proteins with reactive side chains | Membrane protein mimics, enzyme immobilization |

| Surface Modification | Biomaterials | Creating biocompatible and functional surfaces |

Potential in Supramolecular and Self-Assembled Systems Research

The amphiphilic nature of molecules derived from this compound, possessing a long hydrophobic tail and a potentially polar headgroup, makes them ideal candidates for research in supramolecular chemistry and self-assembled systems. The ability to introduce a wide variety of functional groups at the terminus of the alkyl chain opens up possibilities for creating novel, functional supramolecular architectures.

Derivatives of this compound can self-assemble in aqueous solution to form a variety of structures, such as micelles, vesicles, and nanotubes. The morphology of these self-assembled structures can be controlled by modifying the headgroup. For example, introducing a charged group via quaternization of the terminal bromide can lead to the formation of cationic vesicles, which are of interest for gene delivery applications.

A significant area of potential is in the creation of functional surfaces and interfaces. The terminal bromide can be used to covalently attach these amphiphiles to solid substrates, such as gold or silicon wafers, to form self-assembled monolayers (SAMs). These SAMs can be used to modify the surface properties of materials, for instance, to create hydrophobic or biocompatible coatings. Research has explored the use of ferrocene (B1249389) modified with a 16-bromohexadecanoyl chain for potential applications in high-density memory devices, where self-assembly on a surface is a key feature. google.comgoogle.com

Furthermore, the terminal functionality of these amphiphiles can be used to template the growth of inorganic materials or to organize other molecules at interfaces. For example, a SAM with terminal carboxylic acid groups could be used to direct the crystallization of calcium carbonate, mimicking the process of biomineralization.

The future of this compound in this field lies in the design and synthesis of "smart" self-assembling systems that can respond to external stimuli, such as pH, light, or temperature. By incorporating responsive chemical groups at the terminus of the alkyl chain, it is possible to create materials that can undergo reversible changes in their structure and properties.

| Supramolecular System | Driving Force for Assembly | Potential Application |

| Micelles/Vesicles | Hydrophobic effect | Drug delivery, nanoreactors |

| Self-Assembled Monolayers (SAMs) | Covalent attachment to surfaces | Functional coatings, molecular electronics |

| Liquid Crystals | Anisotropic molecular shape | Display technologies, sensors |

| Gels | Intermolecular hydrogen bonding/van der Waals forces | Smart materials, tissue engineering |

常见问题

Basic: What safety protocols are critical when handling 16-bromohexadecanoyl chloride in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use impervious gloves (e.g., nitrile), tightly sealed goggles, and protective lab coats to prevent skin/eye contact. Regularly inspect gloves for integrity .

- Ventilation: Work in a fume hood to avoid inhalation of vapors. Use a respirator if high concentrations are unavoidable .

- First Aid: For skin contact, immediately wash with soap/water for 15 minutes; for eye exposure, rinse cautiously with water for several minutes and seek medical attention .

- Storage: Keep in a cool, dry, ventilated area, away from moisture and incompatible substances (e.g., bases, alcohols). Use corrosion-resistant containers .

Basic: What are the standard synthetic routes for this compound?

Answer:

- Acylation of Hexadecanoic Acid: React hexadecanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. Bromination at the ω-position (C-16) is achieved using N-bromosuccinimide (NBS) or Br₂ in a radical-initiated reaction .

- Purification: Distillation under reduced pressure (e.g., 0.1–1 mmHg) to isolate the product. Confirm purity via thin-layer chromatography (TLC) or gas chromatography (GC) .

Advanced: How can researchers optimize the synthesis yield of this compound?

Answer:

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to accelerate bromination. Monitor reaction progress via ¹H NMR to identify intermediates .

- Temperature Control: Maintain 0–5°C during acylation to minimize side reactions (e.g., hydrolysis). For bromination, optimize radical initiation at 60–80°C .

- Solvent Selection: Use non-polar solvents (e.g., CCl₄) to stabilize radical intermediates. Avoid protic solvents that may hydrolyze the acyl chloride .

Advanced: How should researchers address contradictory NMR data for this compound?

Answer:

- Signal Assignment: Compare experimental ¹³C NMR shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities in bromine-induced deshielding .

- Impurity Analysis: Perform GC-MS or HPLC to detect byproducts (e.g., unreacted hexadecanoic acid). Use column chromatography for purification if needed .

- Deuterated Solvents: Ensure solvents (e.g., CDCl₃) are anhydrous, as moisture can hydrolyze the compound and alter spectral data .

Basic: What characterization techniques are essential for verifying this compound?

Answer:

- Spectroscopy:

- FT-IR: Confirm C=O stretch (~1800 cm⁻¹) and C-Br stretch (~550 cm⁻¹) .

- ¹H/¹³C NMR: Identify acyl chloride protons (δ 2.8–3.2 ppm) and brominated terminal methyl (δ 1.2–1.5 ppm) .

- Elemental Analysis: Validate Br and Cl content via combustion analysis or X-ray fluorescence (XRF) .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

Answer:

- DFT Calculations: Simulate transition states to evaluate activation energies for SN2 reactions at the C-16 position. Compare with experimental kinetic data .

- Solvent Effects: Use COSMO-RS models to assess solvation effects on reactivity in polar vs. non-polar media .

- Steric Analysis: Molecular dynamics (MD) simulations can predict steric hindrance from the long alkyl chain during reactions with bulky nucleophiles .

Advanced: How to design experiments to assess the compound’s stability under varying pH and temperature?

Answer:

- Hydrolysis Kinetics: Incubate the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via UV-Vis (loss of acyl chloride absorbance at 280 nm) .

- Thermogravimetric Analysis (TGA): Determine decomposition temperatures under nitrogen/air atmospheres. Correlate with DSC for phase transitions .

Basic: What are the primary research applications of this compound?

Answer:

- Polymer Chemistry: As a monomer for synthesizing brominated polyesters with flame-retardant properties .

- Bioconjugation: Functionalize lipids or surfactants for drug delivery systems via nucleophilic substitution at the bromine site .

Advanced: How to troubleshoot side reactions during amidation of this compound?

Answer:

- Byproduct Identification: Use LC-MS to detect undesired products (e.g., hydrolysis to carboxylic acid). Adjust stoichiometry of amine nucleophiles to suppress hydrolysis .

- Catalytic Additives: Introduce DMAP (4-dimethylaminopyridine) to enhance reaction efficiency in anhydrous DMF .

Advanced: How to compare the reactivity of this compound with shorter-chain analogues?

Answer:

- Kinetic Studies: Conduct competition experiments between C16 and C8 bromoacyl chlorides with a standardized nucleophile (e.g., benzylamine). Measure rate constants via stopped-flow spectroscopy .

- Steric Parameters: Calculate Tolman’s cone angles or use X-ray crystallography to quantify steric effects of the alkyl chain on reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。